molecular formula C19H28N2O4 B2619391 4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate CAS No. 878630-96-7

4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate

Cat. No.: B2619391
CAS No.: 878630-96-7
M. Wt: 348.443
InChI Key: CSXFKPWYLDEBEW-UHFFFAOYSA-N
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Description

4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzyl group, a tert-butyl group, and an aminoazepane ring

Preparation Methods

The synthesis of 4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate typically involves multiple steps. One common synthetic route includes the reaction of 4-benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate with appropriate reagents to introduce the amino group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use .

Comparison with Similar Compounds

4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

878630-96-7

Molecular Formula

C19H28N2O4

Molecular Weight

348.443

IUPAC Name

4-O-benzyl 1-O-tert-butyl 2-aminoazepane-1,4-dicarboxylate

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-7-10-15(12-16(21)20)17(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13,20H2,1-3H3

InChI Key

CSXFKPWYLDEBEW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(CC1N)C(=O)OCC2=CC=CC=C2

solubility

not available

Origin of Product

United States

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